3-Chloro-6-nitro-benzo[b]thiophene-2-carboxylic acid methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-6-nitro-benzo[b]thiophene-2-carboxylic acid methyl ester is a heterocyclic compound that belongs to the thiophene family. Thiophenes are known for their aromatic properties and are widely used in various fields such as medicinal chemistry, material science, and organic synthesis
Mechanism of Action
Mode of Action
It’s known that benzothiophenes, the core structure of this compound, can interact with various biological targets through different mechanisms . The presence of the nitro group and the chloro group may influence the compound’s reactivity and interaction with its targets.
Biochemical Pathways
Benzothiophenes are known to be involved in various biochemical reactions, including Suzuki–Miyaura coupling . The nitro and chloro substituents may alter the compound’s involvement in these pathways.
Pharmacokinetics
The compound’s solubility, stability, and reactivity can be influenced by its chemical structure, which includes a benzothiophene core and nitro and chloro substituents .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s solubility, reactivity, and interactions with its targets . .
Preparation Methods
The synthesis of 3-Chloro-6-nitro-benzo[b]thiophene-2-carboxylic acid methyl ester involves several steps. One common method includes the nitration of 3-chloro-benzo[b]thiophene-2-carboxylic acid, followed by esterification. The nitration is typically carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions . The esterification process involves reacting the nitrated compound with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid .
Industrial production methods often employ similar synthetic routes but on a larger scale, with optimizations to improve yield and reduce production costs. Techniques such as microwave-assisted synthesis have also been explored to enhance reaction efficiency .
Chemical Reactions Analysis
3-Chloro-6-nitro-benzo[b]thiophene-2-carboxylic acid methyl ester undergoes various chemical reactions, including:
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields the corresponding amino derivative, while substitution reactions can lead to a variety of functionalized thiophene derivatives .
Scientific Research Applications
3-Chloro-6-nitro-benzo[b]thiophene-2-carboxylic acid methyl ester has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of various biologically active compounds.
Organic Electronics: The compound is used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Material Science: It is utilized in the synthesis of advanced materials with unique electronic and optical properties.
Comparison with Similar Compounds
3-Chloro-6-nitro-benzo[b]thiophene-2-carboxylic acid methyl ester can be compared with other thiophene derivatives such as:
3-Chloro-benzo[b]thiophene-2-carboxylic acid: Lacks the nitro group and has different reactivity and applications.
3-Chloro-6-methyl-benzo[b]thiophene-2-carboxylic acid:
5-Nitro-thiophene-2-carboxylic acid methyl ester: Similar structure but with the nitro group positioned differently, affecting its reactivity and applications.
Properties
IUPAC Name |
methyl 3-chloro-6-nitro-1-benzothiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNO4S/c1-16-10(13)9-8(11)6-3-2-5(12(14)15)4-7(6)17-9/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFXPDLXMSOHMNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=C(S1)C=C(C=C2)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.